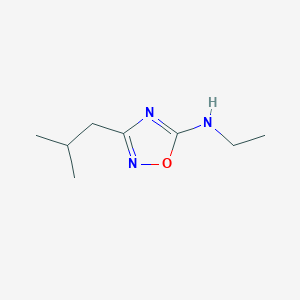![molecular formula C10H19N3O B13288390 (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13288390.png)
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is an organic compound that features a pyrazole ring substituted with a methyl group and an amine group attached to a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the 1-position.
Amination: The resulting methylated pyrazole is then reacted with 3-methoxypropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[1-(1H-pyrazol-4-yl)ethyl]amine: Lacks the methyl group on the pyrazole ring.
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine: Methyl group is positioned differently on the pyrazole ring.
(3-Methoxypropyl)[1-(1-methyl-1H-imidazol-4-yl)ethyl]amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the methoxypropyl chain and the specific substitution pattern on the pyrazole ring make (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine unique. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-methoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-9(11-5-4-6-14-3)10-7-12-13(2)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
UYNBMAZPBBXFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


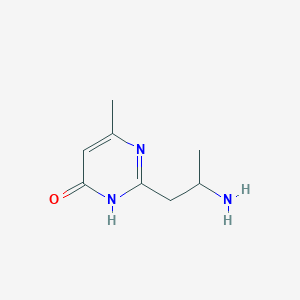

![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)
![4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13288326.png)
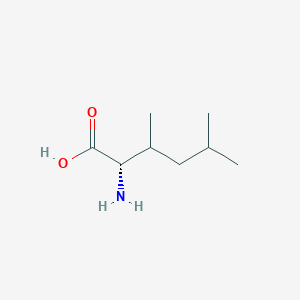

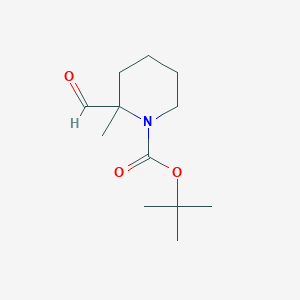
amine](/img/structure/B13288354.png)
![3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13288364.png)
![2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile](/img/structure/B13288375.png)
![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)
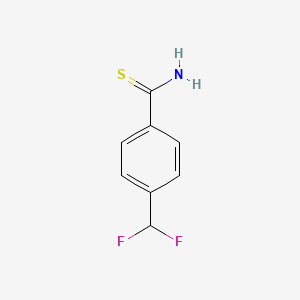
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13288386.png)
